molecular formula C10H18N2O5 B3046995 Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-methyl- CAS No. 133498-97-2

Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-methyl-

Cat. No.: B3046995
CAS No.: 133498-97-2
M. Wt: 246.26 g/mol
InChI Key: VNYXZTSJRJLBSO-UHFFFAOYSA-N
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Description

Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-methyl- is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-methyl- typically involves the protection of the amino group of glycine using tert-butoxycarbonyl (Boc) groups. This is followed by the coupling of the protected glycine with N-methylglycine under specific reaction conditions. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the final product, making it suitable for various research applications.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-methyl- undergoes several types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the Boc protecting group under acidic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include DCC, NHS, LiAlH4, NaBH4, and various acids for deprotection. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include deprotected glycine derivatives, oxidized or reduced forms of the compound, and substituted products where the Boc group is replaced by other functional groups .

Scientific Research Applications

Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-methyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in peptide synthesis and as a reagent in various organic transformations.

    Biology: Studied for its potential role in biological systems and as a model compound in biochemical research.

    Medicine: Investigated for its potential therapeutic applications, including drug delivery and as a precursor for bioactive compounds.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. Its effects are mediated through the formation of peptide bonds and interactions with amino acid residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-Butoxycarbonyl)glycylglycine: Similar in structure but lacks the N-methyl group.

    N-(tert-Butoxycarbonyl)glycyl-N-methylglycine: Similar but with different protecting groups.

    N-(tert-Butoxycarbonyl)glycyl-N-ethylglycine: Similar but with an ethyl group instead of a methyl group.

Uniqueness

Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-methyl- is unique due to its specific combination of protecting groups and the presence of the N-methyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)11-5-7(13)12(4)6-8(14)15/h5-6H2,1-4H3,(H,11,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYXZTSJRJLBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450546
Record name Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133498-97-2
Record name Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Lithium hydroxide monohydrate (598 mg, 14.3 mmol) was added to a solution of 200 (1.22 g, 4.7 mmol) in 20 mL of THF—CH3OH—H2O (3:1:1) at 25° C. and the resulting reaction mixture was stirred for 3 h. The reaction mixture was poured onto 3M aqueous HCl (10 mL) and extracted with EtOAc (3×20 mL). The combined organic phases were dried (Na2SO4), filtered and concentrated in vacuo to give 300 (1.16 g, 1.16 g theoretical, 100%) as a colorless oil. This acid was identical to authentic material14 and was used directly in the next step without further purification: 1H NMR (CDCl3, 400 MHz)14 5.76 and 5.66 (two br s, 1H), 4.11, 4.00, and 3.91 (three s, 4H), 2.99 and 2.95 (two s, 3H), 1.38 (s, 9H); IR (neat)max 3348, 2979, 2937, 1717, 1654, 1691, 1409, 1368, 1287, 1252, 1167, 1053, 1030, 954, 866, 782, 736 cm−1.
Name
Lithium hydroxide monohydrate
Quantity
598 mg
Type
reactant
Reaction Step One
Name
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
THF CH3OH—H2O
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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